5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2,3-dihydro-1H-isoindole with a suitable carboxamide precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, yielding 5-methoxy-2,3-dihydro-1H-isoindole-2-amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxy-2,3-dihydro-1H-isoindole-2-carboxamide
Reduction: 5-Methoxy-2,3-dihydro-1H-isoindole-2-amine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride
- 5-Hydroxy-2,3-dihydro-1H-isoindole-2-carboxamide
- 5-Methoxy-2,3-dihydro-1H-isoindole-2-amine
Uniqueness
5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both a methoxy group and a carboxamide functional group. This combination enhances its chemical reactivity and potential applications compared to other similar compounds. The methoxy group can participate in various chemical reactions, while the carboxamide group can form hydrogen bonds, increasing the compound’s stability and interaction with biological targets.
Properties
CAS No. |
2013132-59-5 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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